
Ipsapirone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipsapirone hydrochloride is a selective 5-HT1A receptor partial agonist belonging to the piperazine and azapirone chemical classes . It has demonstrated antidepressant and anxiolytic effects and has been studied in several placebo-controlled trials for depression . This compound continues to be used in research for its potential therapeutic applications in affective disorders .
Preparation Methods
The synthesis of ipsapirone hydrochloride involves the reaction of 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-1,2-benzisothiazolin-3(2H)-one 1,1-dioxide with hydrochloric acid . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity and yield .
Chemical Reactions Analysis
Ipsapirone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the piperazine ring, can lead to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ipsapirone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Ipsapirone hydrochloride exerts its effects primarily through its action as a partial agonist at the 5-HT1A receptors . These receptors are involved in the regulation of serotonin levels in the brain, which play a crucial role in mood and anxiety disorders . By binding to these receptors, this compound modulates the release of serotonin, leading to its anxiolytic and antidepressant effects . The molecular targets and pathways involved include the serotonergic system and its downstream signaling pathways .
Comparison with Similar Compounds
Ipsapirone hydrochloride is often compared with other 5-HT1A receptor agonists, such as buspirone, gepirone, and zalospirone . While all these compounds share a similar mechanism of action, this compound is unique in its specific binding affinity and partial agonist activity at the 5-HT1A receptors . This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
Similar Compounds
Buspirone: Another 5-HT1A receptor agonist used primarily for the treatment of anxiety disorders.
Gepirone: A compound with similar anxiolytic and antidepressant effects, but with different pharmacokinetic properties.
Zalospirone: A 5-HT1A receptor agonist with potential therapeutic use in affective disorders.
This compound’s unique properties and specific receptor interactions make it a valuable compound for ongoing research and potential therapeutic applications.
Properties
CAS No. |
92589-98-5 |
---|---|
Molecular Formula |
C19H24ClN5O3S |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C19H23N5O3S.ClH/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19;/h1-2,5-9H,3-4,10-15H2;1H |
InChI Key |
USDUGJXCPKBJTN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl |
Appearance |
Solid powder |
92589-98-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl ipsapirone isapirone TVX Q 7821 TVX-Q-7821 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.